- Production of 5-nitrobenzimidazolone by one-pot method, China, , ,
Cas no 93-84-5 (5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one)
93-84-5 structure
Product Name:5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one
CAS No:93-84-5
MF:C7H5N3O3
MW:179.132900953293
MDL:MFCD00220274
CID:81775
PubChem ID:3725611
Update Time:2025-09-22
5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one Chemical and Physical Properties
Names and Identifiers
-
- 5-Nitro-1H-benzo[d]imidazol-2(3H)-one
- 5-Nitro-1,3-dihydro-2H-benzimidazol-2-one
- 5-nitro-1,3-dihydrobenzimidazol-2-one
- 5-NITRO-2-BENZIMIDAZOLINONE
- 5-Nitrobenzimidazol-2-one
- 2-Hydroxy-5-nitrobenzimidazole
- 5-Nitro-2(3H)-benzimidazolone
- 2H-Benzimidazol-2-one, 1,3-dihydro-5-nitro-
- 2-Benzimidazolinone, 5-nitro-
- 1,3-Dihydro-5-nitro-2H-benzimidazol-2-one
- NSC10380
- MLS002638138
- 5-Nitro-1H-benzimidazol-2-ol
- DLJZIPVEVJOKHB-UHFFFAOYSA-N
- 5-nitro-3-hydrobenzimidazol-2-one
- 2-Hydroxy-5-nitro-1H-benzimida
- 1,3-Dihydro-5-nitro-2H-benzimidazol-2-one (ACI)
- 2-Benzimidazolinone, 5-nitro- (6CI, 7CI, 8CI)
- 5-Nitro-1,3-dihydro-2H-benzo[d]imidazol-2-one
- 5-Nitrobenzo[d]imidazol-2(3H)-one
- NSC 10380
- SR-01000393654-1
- 93-84-5
- Oprea1_144876
- SY062213
- 5-Nitrobenzimidazol-2(3H)-one
- FT-0620688
- 5-Nitro-2-benzimidazolinone, 97%
- AKOS015913542
- DTXSID9059092
- 2H-Benzimidazol-2-one,3-dihydro-5-nitro-
- SCHEMBL1842652
- NSC-10380
- AC-12640
- CCG-44925
- DS-5863
- 2-hydroxy 5-nitro benzimidazole
- W-109052
- MFCD00220274
- EINECS 202-282-2
- SCHEMBL2717518
- EN300-105708
- AKOS000400926
- EC 202-282-2
- F0074-0057
- SCHEMBL14609245
- VF94AM247W
- SMR001547628
- CHEMBL2022013
- UNII-VF94AM247W
- 5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one
- HMS3080D09
- 2-Hydroxy-5-nitro-1H-benzimidazole
- AMY25888
- 2H-Benzimidazol-2-one, 1, 3-dihydro-5-nitro-
- SR-01000393654
- 5-Nitro-1,3-dihydro-benzimidazol-2-one
- 5 (6)-Nitrobenzimidazol-2-one
- Oprea1_224100
- Oprea1_672306
- CS-W022420
- WLZ2851
- A859625
- SR-01000393654-2
- STK389132
- DTXCID0048842
- 2-Benzimidazolinone, 5-nitro-(8CI)
- ALBB-023245
- 5-NITRO-1,3-DIHYDRO-1,3-BENZODIAZOL-2-ONE
- NS00010233
-
- MDL: MFCD00220274
- Inchi: 1S/C7H5N3O3/c11-7-8-5-2-1-4(10(12)13)3-6(5)9-7/h1-3H,(H2,8,9,11)
- InChI Key: DLJZIPVEVJOKHB-UHFFFAOYSA-N
- SMILES: O=C1NC2C=CC(=CC=2N1)[N+](=O)[O-]
- BRN: 171386
Computed Properties
- Exact Mass: 179.03300
- Monoisotopic Mass: 179.033
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
- Complexity: 250
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 3
- XLogP3: 0.4
- Topological Polar Surface Area: 87
Experimental Properties
- Color/Form: Yellow to brown powder
- Density: 1.506
- Melting Point: >300 °C (lit.)
- Boiling Point: 203 ℃at 760 mmHg
- Flash Point: 76.5℃
- Refractive Index: 1.634
- Water Partition Coefficient: Insoluble in water.
- PSA: 94.47000
- LogP: 1.28760
5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one Security Information
- Hazardous Material transportation number:2811
- WGK Germany:1
- Hazard Category Code: 20/22
- Safety Instruction: S22-S36/37
- Safety Term:6.1
- Packing Group:III
- Risk Phrases:R20/22
- HazardClass:6.1
- PackingGroup:III
- TSCA:Yes
5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM159016-25g |
5-Nitro-1,3-dihydro-2H-benzimidazol-2-one |
93-84-5 | 97% | 25g |
$153 | 2021-06-08 | |
| Alichem | A061001069-25g |
2-Hydroxy-5-nitro-1H-benzimidazole |
93-84-5 | 97% | 25g |
$183.94 | 2023-08-31 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N839201-25g |
5-Nitro-1H-benzo[d]imidazol-2(3H)-one |
93-84-5 | 97% | 25g |
1,146.00 | 2021-05-17 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 558478-5G |
5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one |
93-84-5 | 97% | 5G |
435.31 | 2021-05-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AX851-250mg |
5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one |
93-84-5 | 97% | 250mg |
50CNY | 2021-05-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AX851-25g |
5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one |
93-84-5 | 97% | 25g |
1284CNY | 2021-05-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AX851-1g |
5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one |
93-84-5 | 97% | 1g |
110CNY | 2021-05-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AX851-5g |
5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one |
93-84-5 | 97% | 5g |
360CNY | 2021-05-10 | |
| Ambeed | A246782-250mg |
5-Nitro-1H-benzo[d]imidazol-2(3H)-one |
93-84-5 | 97% | 250mg |
$5.0 | 2023-09-01 | |
| Ambeed | A246782-1g |
5-Nitro-1H-benzo[d]imidazol-2(3H)-one |
93-84-5 | 97% | 1g |
$12.0 | 2025-04-15 |
5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one Production Method
Production Method 1
Production Method 2
Production Method 3
Reaction Conditions
1.1 Reagents: Triethylamine Catalysts: Selenium Solvents: Toluene
Reference
- Selenium-catalyzed carbonylation of o-nitroaniline and its derivatives, Huaxue Tongbao, 2002, 65(3), 187-190
Production Method 4
Reaction Conditions
1.1 Catalysts: Triethylamine , Selenium Solvents: Toluene ; 4 h, 3.0 MPa, 150 °C
Reference
- Synthesis of benzimidazolones, China, , ,
Production Method 5
Reaction Conditions
1.1 Catalysts: Chlorosulfonic acid , Boric acid (H3BO3) ; 2 h, 120 °C; 120 °C → rt
1.2 Solvents: Water ; rt
1.2 Solvents: Water ; rt
Reference
- Sulfated polyborate-catalyzed efficient and expeditious synthesis of (un)symmetrical ureas and benzimidazolones, Tetrahedron Letters, 2017, 58(45), 4304-4307
Production Method 6
Production Method 7
Reaction Conditions
1.1 Catalysts: Acetic acid Solvents: Tetrahydrofuran , Water ; 4.5 h, 100 - 120 °C; 0.5 h, 135 °C
Reference
- Preparation of 2(3H)-benzimidazolone and its derivative under aqueous condition as a potential agent for antidiabetic compounds, Asian Journal of Chemistry, 2013, 25(1), 509-511
Production Method 8
Reaction Conditions
1.1 Solvents: Toluene ; 18 h, reflux
Reference
- Facile Synthesis of Benzo[d]azol-2(3H)-ones Using 2-Phenoxycarbonyl-4,5-dichloropyridazin-3(2H)-one as Green CO Source, Synlett, 2015, 26(14), 1985-1990
Production Method 9
Production Method 10
Production Method 11
Reaction Conditions
1.1 Solvents: Urea, compd. with zinc chloride (ZnCl2) (1:?) ; 4 h, 100 °C
Reference
- ZnCl2/Urea Eutectic Solvent as Stable Carbonylation Source for Benign Synthesis of 2-Benzimidazolones and 2-Imidazolones: An Effective Strategy for Preventing NH3 Gas Evolution, ChemistrySelect, 2019, 4(37), 11093-11097
Production Method 12
Reaction Conditions
1.1 Reagents: Dimethylformamide , Ammonium chloride , Sodium azide Solvents: Dimethylformamide ; 0 °C
1.2 Reagents: Phosphorus oxychloride ; 0 °C; 0 °C → rt; 8 h, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; neutralized
1.2 Reagents: Phosphorus oxychloride ; 0 °C; 0 °C → rt; 8 h, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; neutralized
Reference
- A novel method for the synthesis of 2(3H)-benzimidazolones, 2(3H)-benzoxazolone, and 2(3H)-benzothiazolone via in situ generated ortho-substituted benzoic acid azides. Application of ammonium azide and Vilsmeier complex for acid azide generation, Synthetic Communications, 2004, 34(4), 735-742
Production Method 13
Production Method 14
Production Method 15
Reaction Conditions
1.1 Reagents: Nitric acid Solvents: Water ; 1 h, 45 - 70 °C; 1 h, 60 - 70 °C
Reference
- Method for synthesizing 5-nitro-benzimidazolone via secondary nitration, China, , ,
Production Method 16
Production Method 17
Production Method 18
Production Method 19
Production Method 20
Reaction Conditions
1.1 Reagents: Sodium hydroxide , Ammonia Catalysts: L-Proline , Cuprous iodide Solvents: Dimethyl sulfoxide , Water ; rt; 3 - 7 h, rt
1.2 Reagents: Acetic acid ; rt; 3 - 12 h, 130 °C; cooled
1.2 Reagents: Acetic acid ; rt; 3 - 12 h, 130 °C; cooled
Reference
- Assembly of substituted 1H-benzimidazoles and 1,3-dihydrobenzimidazol-2-ones via CuI/L-proline catalyzed coupling of aqueous ammonia with 2-iodoacetanilides and 2-iodophenylcarbamates, Journal of Organic Chemistry, 2009, 74(20), 7974-7977
5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one Raw materials
- 4-nitrobenzene-1,2-diamine
- 2-Amino-5-nitrobenzoic acid
- Urea
- N,N'-Carbonyldiimidazole
- 2H-Benzo[d]imidazol-2-one
- Carbamic acid, N-(2-iodo-4-nitrophenyl)-, methyl ester
- phenyl 4,5-dichloro-6-oxopyridazine-1(6H)-carboxylate
5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one Preparation Products
5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one Suppliers
Amadis Chemical Company Limited
Gold Member
(CAS:93-84-5)5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one
Order Number:A859625
Stock Status:in Stock
Quantity:100g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:19
Price ($):197.0
Email:sales@amadischem.com
5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one Related Literature
-
Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
-
David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
-
Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
-
Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
93-84-5 (5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one) Related Products
- 62353-29-1(2H-Benzimidazol-2-one, 1,3-dihydro-4,5,6,7-tetranitro-)
- 3705-86-0(5,6-Dinitro-1,3-dihydro-benzoimidazol-2-one)
- 13201-86-0(Urea,N,N'-bis(2-nitrophenyl)-)
- 206431-05-2(1,3-dihydro-1-methyl-6-nitro-2H-Benzimidazol-2-one)
- 1234-21-5(Urea,N,N'-bis(3-nitrophenyl)-)
- 70297-88-0(Urea, (2,4-dinitrophenyl)-)
- 85330-50-3(4-Nitro-1H-benzo[d]imidazol-2(3H)-one)
- 50796-10-6(2H-Benzimidazol-2-one, 1,3-dihydro-4,5,6-trinitro-)
- 53414-34-9(Urea,N-methyl-N'-(2-nitrophenyl)-)
- 2000-54-6(3-(3-Nitrophenyl)-1-phenylurea)
Recommended suppliers
Amadis Chemical Company Limited
(CAS:93-84-5)5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one
Purity:99%
Quantity:100g
Price ($):197.0